molecular formula C10H7BrO2 B6217935 methyl 4-bromo-2-ethynylbenzoate CAS No. 2743438-95-9

methyl 4-bromo-2-ethynylbenzoate

Cat. No.: B6217935
CAS No.: 2743438-95-9
M. Wt: 239.1
InChI Key:
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Description

Methyl 4-bromo-2-ethynylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the fourth position and an ethynyl group at the second position on the benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Methyl 2-ethynylbenzoate

      Starting Material: Methyl 2-ethynylbenzoate.

      Reagent: Bromine (Br₂).

      Solvent: Chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

      Conditions: The reaction is typically carried out at room temperature. The bromine is added dropwise to a solution of methyl 2-ethynylbenzoate in the solvent, resulting in the formation of methyl 4-bromo-2-ethynylbenzoate.

  • Sonogashira Coupling Reaction

      Starting Material: 4-bromo-2-iodobenzoic acid.

      Reagents: Trimethylsilylacetylene, palladium catalyst (Pd(PPh₃)₄), copper(I) iodide (CuI).

      Solvent: Tetrahydrofuran (THF).

      Conditions: The reaction is conducted under an inert atmosphere (argon or nitrogen) at elevated temperatures (50-80°C). The trimethylsilyl group is subsequently removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The ethynyl group can undergo electrophilic addition reactions with halogens or hydrogen halides.

  • Oxidation and Reduction

      Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄).

      Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like dichloromethane (CH₂Cl₂).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Electrophilic Addition: Formation of dibromo or bromoalkene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

Chemistry

Methyl 4-bromo-2-ethynylbenzoate is used as a building block in organic synthesis It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology and Medicine

In biological research, this compound is used in the development of enzyme inhibitors and receptor modulators. Its ability to undergo selective reactions makes it valuable in the design of bioactive molecules.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-ethynylbenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Molecular Targets and Pathways

    Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

    Methyl 2-ethynylbenzoate: Lacks the bromine atom, limiting its use in substitution reactions.

    Methyl 4-iodo-2-ethynylbenzoate: Similar structure but with iodine instead of bromine, which can affect its reactivity and selectivity in reactions.

Uniqueness

Methyl 4-bromo-2-ethynylbenzoate is unique due to the presence of both bromine and ethynyl groups, allowing for a wide range of chemical transformations. Its dual functionality makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

2743438-95-9

Molecular Formula

C10H7BrO2

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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